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Compound of Interest

Compound Name: 4-Ethyl-4-heptanol

Cat. No.: B3054337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the

characterization of 4-Ethyl-4-heptanol (CAS No: 597-90-0, Molecular Formula: C₉H₂₀O,

Molecular Weight: 144.26 g/mol ). Detailed protocols for Gas Chromatography-Mass

Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR)

Spectroscopy are presented, along with expected quantitative data to aid in the identification

and purity assessment of this tertiary alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like 4-Ethyl-4-heptanol. It provides information on the retention time of the

compound, which is characteristic under specific chromatographic conditions, and its mass

spectrum, which offers insights into its molecular weight and fragmentation pattern, aiding in

structural elucidation.
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Parameter Value/Description Source

Predicted Retention Index

(Non-Polar Column)
~880 [1][2]

Predicted Retention Index

(Polar Column)
~1250-1300 [1][2]

Molecular Ion (M⁺)
m/z 144 (often weak or absent

in tertiary alcohols)
[3]

Major Fragment Ions (m/z) 115, 87, 59, 57, 43, 29 Predicted

Common Fragmentation

Pathways

α-cleavage, Dehydration (loss

of H₂O)
[3]

Experimental Protocol: GC-MS Analysis
Objective: To determine the purity and confirm the identity of a 4-Ethyl-4-heptanol sample.

Materials:

4-Ethyl-4-heptanol sample

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

Volumetric flasks

Microsyringe

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

Sample Preparation:

Accurately weigh approximately 10 mg of the 4-Ethyl-4-heptanol sample.

Dissolve the sample in 10 mL of a suitable volatile solvent in a volumetric flask to prepare

a 1 mg/mL stock solution.
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Further dilute the stock solution as required by the instrument's sensitivity.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977B MSD or equivalent.

GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) or a polar

column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

Injector Temperature: 250 °C.

Injection Volume: 1 µL (split or splitless injection depending on concentration).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 220 °C at a rate of 10 °C/min.

Hold: Hold at 220 °C for 5 minutes.

MSD Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: m/z 30-300.

Data Analysis:

Identify the peak corresponding to 4-Ethyl-4-heptanol based on its retention time.

Analyze the mass spectrum of the peak and compare it with a reference spectrum or

expected fragmentation pattern.
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Determine the purity of the sample by calculating the peak area percentage of the main

component relative to the total peak area of all components in the chromatogram.

Visualization of GC-MS Workflow
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Caption: Workflow for GC-MS analysis of 4-Ethyl-4-heptanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the

hydrogen and carbon atoms, respectively, within the 4-Ethyl-4-heptanol molecule.

Data Presentation: ¹H NMR
Chemical Shift (δ) ppm
(Predicted)

Multiplicity Assignment

~ 0.9 Triplet -CH₃ (propyl and ethyl groups)

~ 1.3-1.5 Multiplet
-CH₂- (propyl and ethyl

groups)

~ 1.5-1.7 Singlet (broad) -OH
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Note: The chemical shift of the hydroxyl proton is highly variable and depends on

concentration, solvent, and temperature.

Data Presentation: ¹³C NMR
Chemical Shift (δ) ppm (Predicted) Assignment

~ 8-15 -CH₃

~ 15-40 -CH₂-

~ 70-80 C-OH (quaternary)

Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of 4-Ethyl-4-heptanol.

Materials:

4-Ethyl-4-heptanol sample (5-10 mg)

Deuterated solvent (e.g., CDCl₃)

NMR tube

NMR Spectrometer (400 MHz or higher)

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of the 4-Ethyl-4-heptanol sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Obtain a proton-decoupled carbon spectrum.

Typical parameters include a spectral width of 200-220 ppm and a larger number of scans

compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

Data Processing and Analysis:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the 4-Ethyl-4-heptanol structure.

Visualization of NMR Workflow```dot
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Caption: Workflow for IR analysis of 4-Ethyl-4-heptanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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